molecular formula C17H20N2OS B2376558 N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isobutyramide CAS No. 683777-49-3

N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isobutyramide

Cat. No. B2376558
CAS RN: 683777-49-3
M. Wt: 300.42
InChI Key: VOMRAUSPQRXMBW-UHFFFAOYSA-N
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Description

“N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isobutyramide” is a chemical compound. The compound is related to “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” which has a molecular formula of CHN, an average mass of 161.243 Da, and a monoisotopic mass of 161.120453 Da .


Molecular Structure Analysis

The molecular structure of “N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)isobutyramide” is complex. It contains a tetrahydronaphthalen-2-yl group, a thiazol-2-yl group, and an isobutyramide group. The related compound “(5,6,7,8-tetrahydronaphthalen-2-yl)methanamine” has a molecular formula of CHN .

Scientific Research Applications

Anti-inflammatory and Analgesic Activities

A study focused on the synthesis of tetrahydronaphthalene derivatives, revealing significant anti-inflammatory and analgesic activities comparable to indomethacin, a reference drug. These compounds, particularly the thiazolo-coumarin derivatives, demonstrated dual anti-inflammatory and analgesic properties with a superior gastrointestinal tract (GIT) safety profile in experimental models, highlighting their potential in therapeutic applications (Haiba et al., 2014).

Anticancer Potency

Another investigation synthesized novel thiazoline-tetralin derivatives and evaluated their anticancer potency on various human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and mouse embryoblast (NIH/3T3) cell lines. Certain derivatives displayed significant antitumor efficiency, particularly against the MCF-7 cell line, indicating their potential as anticancer agents. Additionally, some compounds exhibited excellent apoptotic levels against the A549 cell line, surpassing even cisplatin, a widely used chemotherapy drug (Turan-Zitouni et al., 2018).

Green Chemistry in Material Synthesis

Research aimed at developing environmentally friendly synthesis methods led to the construction of multi-functionalized benzenes using a green mortar and pestle grinding technique. This approach emphasizes the importance of sustainable practices in chemical synthesis and the potential applications of these compounds in various fields, including materials science (Damera & Pagadala, 2023).

properties

IUPAC Name

2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11(2)16(20)19-17-18-15(10-21-17)14-8-7-12-5-3-4-6-13(12)9-14/h7-11H,3-6H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMRAUSPQRXMBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC3=C(CCCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]propanamide

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